7-bromo-N-propyl-1-benzoxepine-4-carboxamide

Catalog No.
S6709579
CAS No.
950381-15-4
M.F
C14H14BrNO2
M. Wt
308.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-N-propyl-1-benzoxepine-4-carboxamide

CAS Number

950381-15-4

Product Name

7-bromo-N-propyl-1-benzoxepine-4-carboxamide

IUPAC Name

7-bromo-N-propyl-1-benzoxepine-4-carboxamide

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

InChI

InChI=1S/C14H14BrNO2/c1-2-6-16-14(17)10-5-7-18-13-4-3-12(15)9-11(13)8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)

InChI Key

LGXGGQSPJNZMFH-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1

The exact mass of the compound 7-bromo-N-propyl-1-benzoxepine-4-carboxamide is 307.02079 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-bromo-N-propyl-1-benzoxepine-4-carboxamide is a complex organic compound characterized by a benzoxepine core structure, which consists of a seven-membered ring fused with a benzene ring. The compound features a bromine atom at the seventh position and a propyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is C12H14BrN1O2C_{12}H_{14}BrN_{1}O_{2}, and it has a molecular weight of approximately 284.15 g/mol. This compound is part of a larger class of benzoxepines, which are known for their diverse biological activities and potential therapeutic applications.

  • Chemical Database Entry: 7-bromo-N-propyl-1-benzoxepine-4-carboxamide is listed in the ChemDiv screening compound library database but with no description of its biological activity or potential applications [].

Search Strategies:

  • Scientific literature searches using databases like PubMed and Google Scholar with the search query "7-bromo-N-propyl-1-benzoxepine-4-carboxamide" yielded no relevant results.
  • Searches for patents mentioning the compound were also unsuccessful.

The chemical reactivity of 7-bromo-N-propyl-1-benzoxepine-4-carboxamide can be explored through various reactions typical for compounds containing bromine and carboxamide functionalities. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Benzoxepines, including 7-bromo-N-propyl-1-benzoxepine-4-carboxamide, have been studied for their pharmacological properties. They exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain benzoxepines have demonstrated neuroprotective effects in preclinical studies.

The synthesis of 7-bromo-N-propyl-1-benzoxepine-4-carboxamide typically involves several steps:

  • Formation of Benzoxepine Core: The initial step may involve cyclization reactions between ortho-substituted phenols and suitable carbonyl compounds.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using brominating agents.
  • Amidation: The final step involves the reaction of the resulting benzoxepine with propylamine or propanoyl chloride to form the carboxamide linkage.

7-bromo-N-propyl-1-benzoxepine-4-carboxamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting various diseases, particularly in oncology and infectious diseases.
  • Chemical Research: As a building block in synthetic organic chemistry, it can be used to create more complex molecules.

Studies on the interactions of 7-bromo-N-propyl-1-benzoxepine-4-carboxamide with biological targets are essential for understanding its pharmacodynamics. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Studies: Testing its effects on cell lines to observe cytotoxicity, apoptosis, or other cellular responses.

Several compounds share structural similarities with 7-bromo-N-propyl-1-benzoxepine-4-carboxamide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
7-chloro-N-propyl-1-benzoxepine-4-carboxamideChlorine instead of BrominePotentially different reactivity due to chlorine's electronegativity
7-bromo-N-methyl-1-benzoxepine-4-carboxamideMethyl group instead of PropylVariations in biological activity due to size and sterics
N-propyl-7-bromo-2-methylbenzothiazoleSimilar halogenated structureDifferent heteroatom presence may alter biological interactions

These compounds highlight the uniqueness of 7-bromo-N-propyl-1-benzoxepine-4-carboxamide through its specific halogenation pattern and functional groups, which may influence its reactivity and biological activity compared to others in its class.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

307.02079 g/mol

Monoisotopic Mass

307.02079 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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